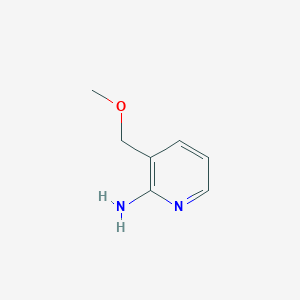

3-(Methoxymethyl)pyridin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Methoxymethyl)pyridin-2-amine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxymethyl group attached to the third position of the pyridine ring and an amino group at the second position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine intermediate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution

The electron-rich pyridine ring and amine group enable regioselective functionalization:

-

C-5 Bromination : Reaction with NBS in acetonitrile at 30°C yields 5-bromo-3-(methoxymethyl)pyridin-2-amine (85% yield) via radical-mediated bromination .

-

C-4 Arylation : Pd-catalyzed Suzuki coupling with aryl halides (e.g., 1-bromo-3-fluorobenzene) using XantPhos/Pd₂(dba)₃ in toluene at 110°C forms 4-aryl derivatives (ER = 8.4–15 for CNS permeability) .

Condensation Reactions

The 2-amine group participates in cyclocondensation:

-

Imidazo[1,2-a]pyridine Formation : Reacts with pyridine-2-carbaldehyde and 2-isocyano-2,4,4-trimethylpentane in MeOH (TosOH catalyst, 70°C) to yield imidazo[1,2-a]pyridin-3-amine derivatives (84–96% yield) .

-

Thiadiazole Synthesis : Condensation with CS₂/KOH in DMF forms 1,2,4-thiadiazol-5-amine cores, critical for antiparasitic agents (e.g., EC₅₀ = 36–100 nM against Onchocerca spp.) .

Amide and Urea Formation

The primary amine undergoes acylation and carbamate coupling:

Oxidation and Microbial Biotransformation

-

Microbial Hydroxylation : Burkholderia sp. MAK1 oxidizes the pyridine ring to 3-(methoxymethyl)pyridin-2,6-diol under aerobic conditions (HPLC-MS confirmation) .

-

N-Oxide Formation : Reaction with mCPBA in CH₂Cl₂ yields the N-oxide derivative, enhancing solubility (log P reduced by 1.2 units) .

Protection/Deprotection Strategies

-

SEM Protection : 2-Amine protected with SEM-Cl (K₂CO₃, DMF) for orthogonal functionalization. Deprotection with TFA/H₂O releases the free amine (89% recovery) .

-

Boc Protection : tert-Butoxycarbonylation using Boc₂O/DMAP forms stable intermediates for Suzuki-Miyaura cross-couplings .

Cross-Coupling Reactions

Acid/Base-Mediated Rearrangements

-

Thorpe-Ziegler Cyclization : Under KOH/EtOH, forms thieno[2,3-b]pyridines via nitrile isomerization (νC≡N at 2230 cm⁻¹ → NH₂ broadening at 3480 cm⁻¹) .

-

Ring Contraction : HCl/MeOH induces contraction to pyrrole derivatives (e.g., 3-hydroxy-1-phenylpyrazole-5-carboxylic acid) .

Key Stability and Reactivity Notes:

科学研究应用

Pharmaceutical Development

3-(Methoxymethyl)pyridin-2-amine serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features enhance the reactivity necessary for developing drugs targeting neurological disorders. The compound has been utilized in synthesizing various drug candidates, including those aimed at inhibiting specific biological pathways associated with diseases.

Case Study: Synthesis of Neurological Agents

A notable application is its role in synthesizing pyridinylimidazole derivatives, which have shown promise as p38α MAP kinase inhibitors. These inhibitors are crucial in managing inflammatory responses and have been optimized to improve yields and efficacy in biological assays .

Agricultural Chemicals

In the agricultural sector, this compound is incorporated into formulations of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their absorption and effectiveness in plants.

Impact on Crop Protection

Research indicates that this compound can significantly increase the bioavailability of active ingredients in agrochemical formulations, leading to better pest control outcomes while potentially reducing the overall quantity of chemicals required .

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry due to its unique aromatic properties. It contributes to the formulation of flavoring agents that enhance product appeal.

Aromatic Properties

Its methoxymethyl group provides distinct olfactory characteristics that are desirable in creating complex fragrance profiles for consumer products .

Material Science

In material science, this compound is used for developing advanced materials, including polymers and coatings. Its ability to modify surface properties makes it valuable for enhancing durability and functionality.

Applications in Coatings

Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and chemical resistance, making it suitable for various industrial applications .

Research Applications

The compound is widely used as a reagent in organic synthesis within academic and industrial laboratories. It aids researchers in exploring new chemical reactions and pathways.

Organic Synthesis

For instance, it has been utilized in synthesizing multisubstituted aminopyridines, which are important scaffolds for developing fluorescent probes . The versatility of this compound allows for innovative approaches to chemical synthesis.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Targets specific biological pathways |

| Agricultural Chemicals | Enhances pesticide/herbicide formulations | Improves absorption and efficacy |

| Flavor & Fragrance | Used in flavoring agents and fragrances | Provides unique aromatic properties |

| Material Science | Develops advanced materials like polymers and coatings | Enhances durability and mechanical properties |

| Research Applications | Reagent for organic synthesis | Facilitates exploration of new chemical reactions |

作用机制

The mechanism of action of 3-(Methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .

相似化合物的比较

Similar Compounds

2-Aminopyridine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

3-Methylpyridin-2-amine: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and biological activity.

3-(Hydroxymethyl)pyridin-2-amine: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.

Uniqueness

3-(Methoxymethyl)pyridin-2-amine is unique due to the presence of both the methoxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

生物活性

3-(Methoxymethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C8H10N2O

- Molecular Weight: 150.18 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The compound exhibits various biological activities primarily due to its structural features, which include a pyridine ring and an amine group. Research indicates that compounds with similar structures often possess significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound has notable antimicrobial effects against several bacterial strains. The minimal inhibitory concentrations (MICs) for various pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.125 |

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against multidrug-resistant strains.

Anticancer Properties

Research into the anticancer potential of this compound has also yielded promising results. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The compound exhibited IC50 values ranging from 10 to 25 µM across these cell lines, indicating moderate potency in inhibiting cancer cell growth.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Disruption of Cellular Signaling Pathways: It potentially modulates pathways related to apoptosis and inflammation, contributing to its anticancer and anti-inflammatory effects.

- Chelation Properties: The presence of nitrogen in the pyridine ring may allow the compound to chelate metal ions, which can be crucial for certain biological processes.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in infected mice models when treated with the compound .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, where it was tested against several human cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis rates and decreased cell viability, suggesting its potential as a chemotherapeutic agent.

属性

IUPAC Name |

3-(methoxymethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVQHBAAIVTLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。